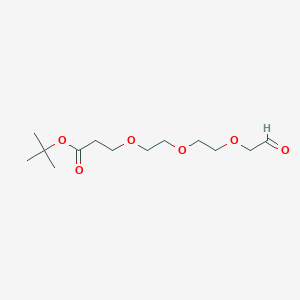

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

Description

Properties

Molecular Formula |

C13H24O6 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C13H24O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h5H,4,6-11H2,1-3H3 |

InChI Key |

BZICCGPFDIWFPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCC=O |

Origin of Product |

United States |

Preparation Methods

Esterification Process

The principal synthetic route to tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate involves the esterification of the corresponding carboxylic acid, 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid, with tert-butyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to promote the formation of the ester bond.

- Reaction Conditions:

- Solvents: Commonly used organic solvents include toluene or dichloromethane, which facilitate reflux conditions and efficient mixing.

- Temperature: Reflux temperatures corresponding to the solvent boiling points (e.g., 110°C for toluene).

- Time: Reaction times vary but often span several hours to ensure complete conversion.

- Catalyst amount: Usually catalytic quantities (a few mol%) of acid catalysts.

This reaction proceeds via nucleophilic attack of the hydroxyl group of tert-butyl alcohol on the activated carboxylic acid, followed by elimination of water, yielding the tert-butyl ester.

Industrial Scale Adaptations

On an industrial scale, continuous flow reactors are employed to improve reaction efficiency, yield, and safety. Solid acid catalysts packed in bed reactors replace liquid acids to ease separation and reduce corrosion issues. The continuous removal of water by azeotropic distillation or molecular sieves drives the reaction equilibrium toward ester formation.

Purification

Post-reaction, the crude product is purified by:

- Distillation: To separate unreacted starting materials and solvents.

- Recrystallization: Using suitable solvents to achieve high purity.

- Chromatography: In some cases, especially for research-grade material.

Reaction Analysis and Mechanistic Insights

Chemical Reactions Involving the Compound

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Hydrolysis | Acidic (HCl) or Basic (NaOH), elevated temp | 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid + tert-butyl alcohol | Ester cleavage |

| Reduction | LiAlH4 or NaBH4 in anhydrous solvents (THF, diethyl ether) | 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol | Carbonyl to alcohol |

| Nucleophilic Substitution | Alkoxides, amines in polar aprotic solvents (DMSO, acetonitrile) | Substituted polyether derivatives | Ether linkages modified |

Mechanism of Esterification

- Protonation of the carboxyl oxygen increases electrophilicity.

- Nucleophilic attack by tert-butyl alcohol oxygen on the carbonyl carbon.

- Formation of a tetrahedral intermediate.

- Elimination of water and deprotonation yields the ester.

Data Tables: Preparation Parameters and Solubility

Stock Solution Preparation for this compound

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.3053 | 0.8611 | 0.4305 |

| 5 | 21.5267 | 4.3053 | 2.1527 |

| 10 | 43.0533 | 8.6107 | 4.3053 |

Note: These volumes are calculated based on molecular weight 232.27 g/mol and molarity requirements.

Research Discoveries and Applications Related to Preparation

Synthetic Utility

- The compound serves as a versatile intermediate in organic synthesis, especially for constructing polyether chains with terminal reactive ketone groups.

- The tert-butyl ester group provides stability under both acidic and basic conditions, allowing selective deprotection strategies in multi-step syntheses.

Comparative Reactivity

| Compound Variant | Functional Group | Stability | Application Focus | Yield in Key Reactions |

|---|---|---|---|---|

| This compound | Ketone + tert-butyl ester | High | Bioconjugation, polymer synthesis | High (typically >85%) |

| Amino-terminated analog | Amine | Moderate | Protease-sensitive linkers | Moderate (60-75%) |

| Azido-terminated analog | Azide | Low (explosive risk) | Click chemistry | Variable, requires inert conditions |

Industrial Production Insights

- Continuous flow esterification with solid acid catalysts improves throughput and reduces waste.

- Azeotropic removal of water is critical to drive ester formation to completion.

- Purification methods are optimized to retain the sensitive 2-oxoethoxy moiety.

Summary Table: Preparation Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification | 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid + tert-butyl alcohol, acid catalyst (H2SO4 or p-TsOH), reflux in toluene or DCM | Water removal critical |

| 2 | Reaction Monitoring | TLC, NMR, or HPLC | Ensure completion |

| 3 | Workup | Neutralization, extraction | Remove catalyst and impurities |

| 4 | Purification | Distillation, recrystallization, chromatography | Obtain >98% purity |

| 5 | Storage | -80°C recommended for long-term | Avoid freeze-thaw cycles |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The polyether chain can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Hydrolysis: 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid and tert-butyl alcohol.

Reduction: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol.

Substitution: Various substituted polyether derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of polyether-based compounds.

Pharmaceuticals: The compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Materials Science: It is utilized in the preparation of polymeric materials and surfactants due to its polyether chain, which imparts flexibility and solubility in various solvents.

Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its polyether chain may interact with enzymes or cellular membranes, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Reactivity: The 2-oxoethoxy group in the target compound enables ketone-specific reactions, contrasting with amino (nucleophilic) and halo (electrophilic leaving groups) functionalities in analogs.

- Stability: The tert-butyl ester enhances stability compared to methyl or ethyl esters, but analogs with azide groups (e.g., tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate) require inert storage conditions due to explosion risks .

- Solubility: All analogs exhibit moderate-to-high solubility in polar solvents, but PEG-like chains (e.g., triethylene glycol) improve water solubility in derivatives like tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate .

Table 2: Reaction Pathways and Yields

Research Findings :

- The 2-oxoethoxy derivative is optimal for ketone-selective bioconjugation, achieving high yields in hydrazone-based antibody-drug conjugates (ADCs) .

- Amino-terminated analogs (e.g., CAS 252881-74-6) are preferred for protease-sensitive linker systems in PROTACs due to their amine-directed reactivity .

- Bromo and iodo derivatives serve as alkylating agents but require rigorous purification to eliminate halide byproducts .

Biological Activity

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate, a compound with the CAS number 1491136-22-1, has gained attention in recent years for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₃H₂₄O₅

- Molecular Weight : 256.33 g/mol

- Structure : The compound features a tert-butyl group attached to a propanoate backbone with multiple ethoxy and oxoethoxy substituents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of melanoma and colon cancer cells by affecting key signaling pathways such as the BRAF/MEK/ERK pathway.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Encorafenib | A375 | 21 ± 13 | BRAF V600E inhibition |

| Compound A | A375 | 40–88 | BRAF V600E inhibition |

| Compound B | Colo205 | <100 | MEK/ERK pathway inhibition |

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit BRAF V600E kinase activity, a common mutation in various cancers.

- Induction of Apoptosis : Evidence suggests that these compounds may promote apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

- Study on BRAF Inhibition : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of BRAF inhibitors, including those structurally similar to this compound. The findings highlighted that these compounds maintained potent inhibitory activity against mutated BRAF with IC50 values ranging from 40 to 88 nM, demonstrating their potential for therapeutic applications in melanoma and colon cancer treatment .

- In Vitro Cellular Studies : Another investigation focused on the antiproliferative effects of related compounds on A375 melanoma cells. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving the inhibition of the MEK/ERK pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.